molecular formula C5H10ClF2N B2974550 cis-3,5-Difluoropiperidine;hydrochloride CAS No. 259110-60-6

cis-3,5-Difluoropiperidine;hydrochloride

Cat. No.: B2974550
CAS No.: 259110-60-6
M. Wt: 157.59
InChI Key: AHGKXYJWIFNPNB-JEVYUYNZSA-N
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Description

cis-3,5-Difluoropiperidine hydrochloride is a fluorinated piperidine derivative notable for its stereochemical stability and axial fluorine orientation. It is synthesized via a rhodium-catalyzed dearomatization-hydrogenation (DAH) process, which enables the production of all-cis-(multi)fluorinated piperidines with >99:1 diastereomeric ratio (d.r.) in two steps . This method significantly improves upon earlier six-step syntheses, offering scalability (gram-scale yields of 72%) and efficiency .

A defining feature of this compound is the 1,3-diaxial arrangement of fluorine atoms in aqueous environments, stabilized by a CF---NH charge-dipole interaction. This conformation enhances its utility in medicinal chemistry, where stereochemical control is critical for receptor binding and metabolic stability .

Properties

IUPAC Name

(3R,5S)-3,5-difluoropiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,8H,1-3H2;1H/t4-,5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGKXYJWIFNPNB-JEVYUYNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@H]1F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259110-60-6
Record name rac-(3R,5S)-3,5-difluoropiperidine hydrochloride
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Preparation Methods

The synthesis of cis-3,5-Difluoropiperidine;hydrochloride typically involves a dearomatization-hydrogenation process. This method uses rhodium-catalyzed dearomatization of fluoropyridine precursors followed by hydrogenation. The process is highly diastereoselective, providing access to fluorinated piperidines with defined axial/equatorial orientation of fluorine substituents .

Chemical Reactions Analysis

cis-3,5-Difluoropiperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

cis-3,5-Difluoropiperidine;hydrochloride has numerous applications in scientific research:

    Chemistry: It is used in the synthesis of complex molecular structures and as a building block for various chemical compounds.

    Biology: It is used in the study of biological processes and as a tool for probing biological systems.

    Medicine: It is used in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic and physicochemical properties.

    Industry: It is used in the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of cis-3,5-Difluoropiperidine;hydrochloride involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to its targets, improving its efficacy. The specific pathways involved depend on the application and the target molecule .

Comparison with Similar Compounds

Table 1: Key Features of cis-3,5-Difluoropiperidine Hydrochloride and Analogous Compounds

Compound Name Core Structure Key Substituents Synthesis Steps Key Applications Unique Properties
cis-3,5-Difluoropiperidine hydrochloride Piperidine 3,5-difluoro (axial) 2-step DAH Medicinal chemistry building block Diaxial fluorine orientation; high d.r.
SB-616234-A Piperazine 3,5-dimethyl Multi-step 5-HT1B receptor antagonist High selectivity for 5-HT1B receptors
SM-12502 Thiazolidinone 3,5-dimethyl, 3-pyridyl Multi-step CYP2A6 substrate for metabolic studies CYP2A6-dependent S-oxidation
cis-3,4-Dihydrohamacanthin B Bis-indole alkaloid 3,4-dihydro Natural product MRSA PK inhibitor Marine-derived; binds MRSA PK tetramer
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid Pyridine 2,6-dichloro, 5-fluoro Microwave-assisted Organic synthesis intermediate High reactivity in cross-coupling
cis-2,5-Dimethyl-pyrrolidine hydrochloride Pyrrolidine 2,5-dimethyl Multi-step Chiral auxiliary in organic synthesis 5-membered ring; distinct ring strain

Biological Activity

Cis-3,5-Difluoropiperidine hydrochloride is a fluorinated piperidine derivative that has gained attention for its potential biological activities and applications in medicinal chemistry. This compound, characterized by the presence of fluorine atoms at the 3 and 5 positions of the piperidine ring, exhibits unique properties that can influence its interaction with biological targets. This article explores the biological activity of cis-3,5-Difluoropiperidine hydrochloride, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Cis-3,5-Difluoropiperidine hydrochloride can be synthesized through various methods, with recent advancements allowing for more efficient production. The compound's structure is represented as follows:

  • Molecular Formula : C5H10ClF2N
  • CAS Number : 1419101-53-3
PropertyValue
Molecular Weight155.59 g/mol
Melting PointNot specified
SolubilitySoluble in water
pHNot specified

Cis-3,5-Difluoropiperidine hydrochloride interacts with various biological targets, particularly enzymes and receptors involved in signaling pathways. The fluorine substituents can enhance binding affinity and specificity, potentially leading to modulation of biological activities such as cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that cis-3,5-Difluoropiperidine hydrochloride may exhibit:

  • Antiviral Activity : Studies have shown that compounds similar to cis-3,5-Difluoropiperidine can inhibit viral replication by targeting host kinases involved in viral entry and replication processes .
  • Anti-cancer Properties : Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system cancers and metastases. The compound has shown promise in inhibiting pathways associated with cancer cell growth .

Case Studies

  • Antiviral Efficacy : In vitro studies demonstrated that derivatives of difluoropiperidines exhibited potent antiviral activity against Dengue virus (DENV) by inhibiting host kinases AAK1 and GAK . The efficacy was measured using primary monocyte-derived dendritic cells (MDDCs), reflecting a more accurate model for human physiology.
  • Cancer Treatment : A study highlighted the use of difluoropiperidine derivatives in targeting vascular endothelial growth factor receptors (VEGFR), which are often overexpressed in various cancers. The compounds showed low efflux rates and reduced drug resistance due to their non-substrate nature for P-glycoprotein .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibition of DENV replication
Anti-cancerTargeting VEGFR for cancer treatment
Blood-brain BarrierAbility to cross BBB for CNS-related therapies

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of cis-3,5-Difluoropiperidine hydrochloride. For instance, a streamlined synthesis method allows for high yields with excellent diastereoselectivity, confirming the compound's structural integrity through NMR analysis .

Q & A

Basic Question

  • Chromatography : Use reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) to resolve diastereomers .
  • Crystallization : Leverage solubility differences in ethanol/water mixtures for large-scale purification .

Advanced Research Question How can advanced mass spectrometry (MS) techniques detect trace impurities?

  • Methodology : Employ high-resolution LC-MS/MS with collision-induced dissociation (CID) to identify low-abundance stereoisomers .

How is cis-3,5-difluoropiperidine hydrochloride utilized as a building block in medicinal chemistry?

Basic Question
It serves as a rigid scaffold for:

  • Kinase Inhibitors : The diaxial fluorine arrangement mimics transition states in ATP-binding pockets .
  • CNS-Targeting Drugs : Enhanced blood-brain barrier penetration due to reduced basicity .

Advanced Research Question Can dynamic combinatorial chemistry (DCC) identify novel derivatives with improved pharmacokinetics?

  • Experimental Design : Screen libraries of piperidine analogs under thermodynamic control, using biological targets (e.g., serotonin receptors) as templates .

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